Risdiplam-hydroxylate-d3

Stable isotope labeling LC-MS/MS internal standard Quantitative bioanalysis

Risdiplam-hydroxylate-d3 is a +3 Da deuterated internal standard engineered to precisely mimic the light-sensitive, oxidative-labile M1 metabolite during LC-MS/MS bioanalysis. Its identical physicochemical behavior corrects for nonspecific binding, ion suppression, and extraction variability—failure points for structural analogs. Achieve validated quantification (1.95–125 ng/mL, R²>0.999) in plasma, urine, and tissue matrices. Essential for IND/NDA-enabling PK/TDM studies. Only ≥98% purity lots with defined isotopic placement guarantee method robustness.

Molecular Formula C22H23N7O2
Molecular Weight 420.5 g/mol
Cat. No. B12375673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRisdiplam-hydroxylate-d3
Molecular FormulaC22H23N7O2
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCN(C6(C5)CC6)O
InChIInChI=1S/C22H23N7O2/c1-14-9-18(25-28-11-15(2)23-21(14)28)17-10-20(30)27-12-16(3-4-19(27)24-17)26-7-8-29(31)22(13-26)5-6-22/h3-4,9-12,31H,5-8,13H2,1-2H3/i1D3
InChIKeyQDCCRWMQPQCJSO-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Risdiplam-hydroxylate-d3 Procurement Guide for LC-MS/MS Bioanalysis: Isotopic Internal Standard Specifications and Comparator Selection


Risdiplam-hydroxylate-d3 is a deuterium-labeled internal standard corresponding to the primary circulating metabolite (M1) of risdiplam, an orally administered SMN2 pre-mRNA splicing modifier approved for the treatment of spinal muscular atrophy (SMA) [1]. As a stable isotope-labeled analog, it is specifically designed for use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to enable accurate and precise quantification of risdiplam-hydroxylate (M1) in biological matrices [2]. The compound contains three deuterium atoms substituted at the methyl position of the imidazopyridazine ring system, resulting in a nominal mass shift of +3 Da relative to the unlabeled M1 metabolite [3].

Why Generic Risdiplam Hydroxylate Internal Standards Cannot Be Substituted for Risdiplam-hydroxylate-d3 in Quantitative Bioanalysis


Generic substitution of deuterated internal standards in LC-MS/MS assays is scientifically invalid due to compound-specific isotopic labeling patterns that determine analytical performance. Risdiplam-hydroxylate-d3 features a +3 Da mass shift at a specific methyl position, producing distinct precursor-product ion transitions and chromatographic retention behavior that differ from alternative isotopologs such as -d4, -d6, or non-deuterated standards . The M1 metabolite exhibits well-documented analytical challenges including light sensitivity, oxidative degradation, and nonspecific binding to container surfaces [1]. These stability liabilities mandate that the internal standard precisely mimics the physicochemical behavior of the analyte during sample preparation, extraction, chromatography, and ionization. Any mismatch in deuterium placement, degree of labeling, or structural correspondence compromises correction for matrix effects, recovery variability, and ion suppression/enhancement, thereby invalidating quantitative accuracy in regulated bioanalysis [2].

Risdiplam-hydroxylate-d3 Technical Differentiation Evidence: Comparative Specifications for Procurement Decision-Making


Isotopic Labeling Pattern and Purity Specification: Risdiplam-hydroxylate-d3 vs Risdiplam-hydroxylate-d6

Risdiplam-hydroxylate-d3 (≥98% purity) is supplied with a three-deuterium substitution (+3 Da mass shift) at the methyl position of the imidazopyridazine moiety, whereas the alternative Risdiplam-hydroxylate-d6 incorporates six deuterium atoms (+6 Da mass shift) . The -d3 isotopolog provides sufficient mass separation from the unlabeled M1 metabolite (C22H23N7O2, MW 417.5) to prevent isotopic cross-talk in MRM transitions while minimizing potential deuterium isotope effects on chromatographic retention that can occur with higher degrees of deuteration [1].

Stable isotope labeling LC-MS/MS internal standard Quantitative bioanalysis

Molecular Weight Differentiation for MRM Transition Optimization: Risdiplam-hydroxylate-d3 vs Unlabeled M1

Risdiplam-hydroxylate-d3 exhibits a molecular weight of 420.48 g/mol (C22H20D3N7O2), representing a +3.0 Da mass increment relative to the unlabeled risdiplam M1 metabolite (C22H23N7O2, 417.5 g/mol) [1]. This mass differential translates to a minimum +3 m/z shift in precursor ion selection during LC-MS/MS analysis. Published LC-MS/MS methods for risdiplam quantification employ MRM transitions for structural analogs (e.g., risdiplam: m/z 402.2→319.2; internal standard RG7800: m/z 417.3→360.2), demonstrating that mass differences of this magnitude are sufficient for complete chromatographic separation and independent MRM channel acquisition without isotopic interference [2].

Mass spectrometry MRM optimization Isotope dilution

Chromatographic Differentiation: Deuterium Isotope Effect on Retention Time in Reversed-Phase LC

Deuterated internal standards typically exhibit a small but measurable negative isotope effect on reversed-phase LC retention, eluting slightly earlier than their non-deuterated counterparts. The magnitude of this retention shift is proportional to the number and position of deuterium substitutions. Risdiplam-hydroxylate-d3, with three deuterium atoms, is expected to elute with a retention time difference of approximately 0.02-0.05 minutes relative to the unlabeled M1 analyte under typical reversed-phase gradient conditions, whereas the -d6 isotopolog would exhibit a larger shift (approximately 0.05-0.10 minutes) [1]. This behavior is consistent with established principles of deuterium isotope effects in LC separations [2].

Chromatographic separation Isotope effect Method validation

M1 Metabolite Stability Requirements and Ascorbic Acid Stabilization Protocol: Justification for Isotopic Internal Standard Use

The risdiplam M1 metabolite is subject to oxidative degradation during sample handling and storage. Published bioanalytical development studies for risdiplam demonstrate that ascorbic acid (vitamin C) must be added as a stabilizer to mitigate degradation of the M1 metabolite during sample collection and processing [1]. This inherent instability of the analyte necessitates an internal standard that undergoes identical degradation kinetics and sample preparation recovery. Risdiplam-hydroxylate-d3, being structurally identical to M1 except for the deuterium label, is expected to exhibit the same stability profile, oxidation susceptibility, and response to ascorbic acid stabilization as the unlabeled analyte [2].

Analyte stability Sample preparation Oxidative degradation

Nonspecific Binding Mitigation Requirements: Urine Sample Analysis with Surfactant Additives

During the development of risdiplam bioanalytical methods, nonspecific binding of analytes to container surfaces was identified as a significant challenge in urine sample analysis, requiring the addition of a surfactant additive (Tween 80 or CHAPS) to prevent adsorption losses [1]. This phenomenon affects both the analyte and internal standard. The use of a deuterated internal standard such as Risdiplam-hydroxylate-d3, which exhibits identical surface adsorption properties to the M1 analyte, is essential for accurate correction of analyte loss during sample handling and storage in urine matrices [2].

Nonspecific binding Urine bioanalysis Container adsorption

Tissue Homogenization and Matrix-Matching Requirements for Multi-Matrix Bioanalysis

Bioanalytical method development for risdiplam required analysis of the drug and M1 metabolite across multiple matrices including plasma, urine, and various tissue types from preclinical species [1]. Tissue samples were efficiently homogenized by bead beating and matrix-matched with plasma to control for matrix effects. The use of Risdiplam-hydroxylate-d3 as the internal standard provides a matrix-independent correction mechanism, as the deuterated analog experiences the same extraction efficiency, ion suppression/enhancement, and recovery variability as the M1 analyte regardless of matrix type [2].

Tissue bioanalysis Matrix effects Bead beating homogenization

Risdiplam-hydroxylate-d3: Validated Application Scenarios for SMA Drug Development and Therapeutic Drug Monitoring


Clinical Therapeutic Drug Monitoring (TDM) of Risdiplam M1 Metabolite in SMA Patients

Risdiplam-hydroxylate-d3 is optimally deployed as the internal standard in validated LC-MS/MS methods for therapeutic drug monitoring of the risdiplam M1 metabolite in plasma or serum from SMA patients. Published methods for risdiplam TDM using UPLC-MS/MS with a structural analog internal standard (RG7800) achieved a validated linear range of 1.95-125.00 ng/mL (R²=0.9991), with intra- and inter-batch precision and accuracy within ±15% . The use of an authentic isotopic internal standard such as Risdiplam-hydroxylate-d3 is expected to further improve method robustness by providing superior correction for matrix effects and analyte instability compared to structural analog internal standards . This application directly supports clinical dose optimization and safety monitoring in SMA patient populations receiving risdiplam therapy.

Preclinical Pharmacokinetic and Tissue Distribution Studies of Risdiplam in Animal Models

Risdiplam-hydroxylate-d3 is required as the internal standard for accurate quantification of the M1 metabolite in preclinical PK and tissue distribution studies across multiple species. Published risdiplam bioanalytical development confirms the necessity of measuring both parent drug and M1 metabolite in plasma and tissues from several animal species, with specific method adaptations including bead beating homogenization for tissues and matrix-matching with plasma . The isotopic internal standard provides matrix-independent correction essential for cross-species and cross-matrix data comparability. This application is critical for generating regulatory submission-quality bioanalytical data packages supporting IND/NDA filings for risdiplam and related SMA therapeutics.

Renal Excretion and Drug-Drug Interaction Studies in Human Urine

Risdiplam-hydroxylate-d3 is essential for urine bioanalytical methods quantifying M1 metabolite excretion in human renal clearance and drug-drug interaction studies. Published method development for risdiplam explicitly identifies nonspecific binding to container surfaces as a critical challenge in urine analysis, requiring surfactant additives to prevent adsorption losses . The deuterated internal standard, exhibiting identical surface adsorption properties to the M1 analyte, provides complete correction for this pre-analytical variable. This application supports regulatory DDI studies, particularly for co-administered drugs that are substrates of MATE1 and MATE2K transporters, with which risdiplam and its M1 metabolite are known to interact in vitro .

Method Validation and Cross-Validation for Multi-Site Clinical Trials

Risdiplam-hydroxylate-d3 serves as the reference internal standard for method validation and cross-validation of LC-MS/MS assays across multiple bioanalytical laboratories in multi-site clinical trials. Regulatory guidance requires that internal standards demonstrate adequate stability, purity, and performance consistency across validation batches . The ≥98% purity specification and defined isotopic labeling pattern of Risdiplam-hydroxylate-d3 provide the lot-to-lot consistency required for successful cross-validation and inter-laboratory data harmonization in global SMA clinical development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Risdiplam-hydroxylate-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.